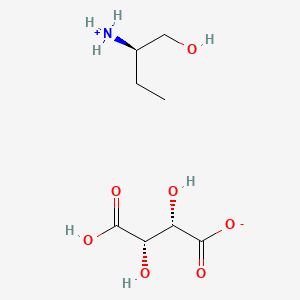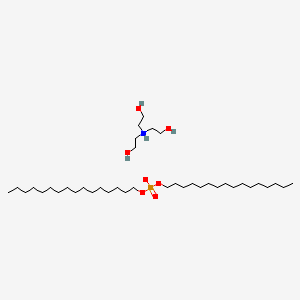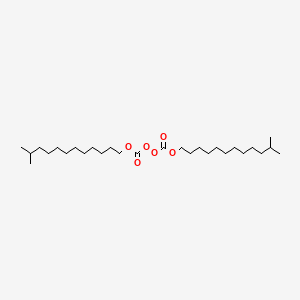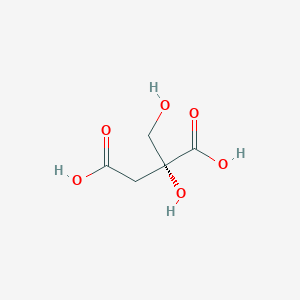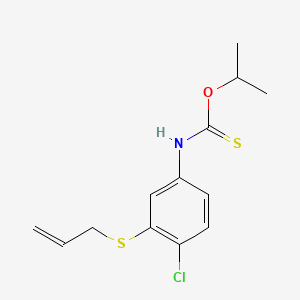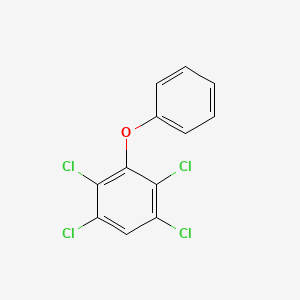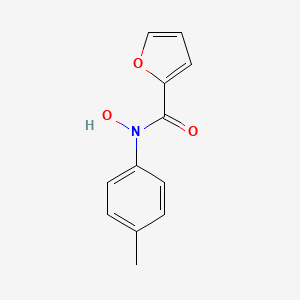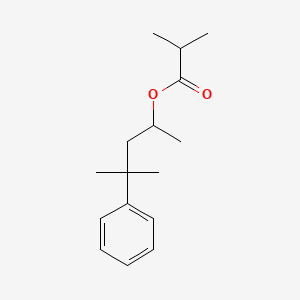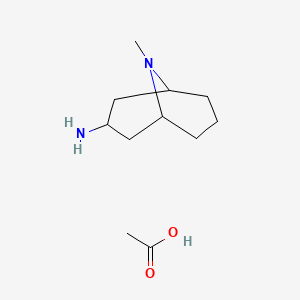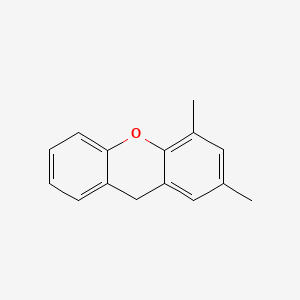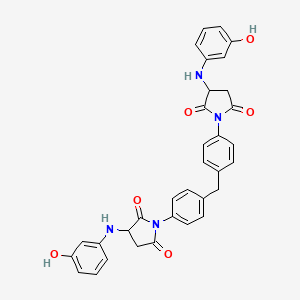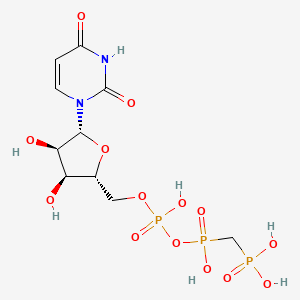
Uridine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of uridine monophosphate, which is a nucleotide used as a monomer in RNA. The addition of (phosphonomethyl)phosphonic acid introduces unique properties that make this compound valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid typically involves the reaction of uridine 5’-monophosphate with (phosphonomethyl)phosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often using a catalyst to facilitate the formation of the anhydride bond. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity.
化学反应分析
Types of Reactions
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield uridine 5’-monophosphate derivatives with additional oxygen atoms, while reduction may produce simpler forms of the compound.
科学研究应用
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in RNA synthesis and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role in cognitive enhancement and neuroprotection.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
作用机制
The mechanism of action of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical pathways related to RNA synthesis and cellular metabolism. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research.
相似化合物的比较
Similar Compounds
Uridine monophosphate: A simpler form without the (phosphonomethyl)phosphonic acid group.
Cytidine monophosphate: Another nucleotide used in RNA synthesis.
Adenosine monophosphate: A nucleotide involved in energy transfer and signaling.
Uniqueness
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is unique due to the presence of the (phosphonomethyl)phosphonic acid group, which imparts distinct chemical and biological properties. This makes it more versatile in research applications compared to its simpler counterparts.
属性
CAS 编号 |
71850-06-1 |
|---|---|
分子式 |
C10H17N2O14P3 |
分子量 |
482.17 g/mol |
IUPAC 名称 |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-29(22,23)26-28(20,21)4-27(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,20,21)(H,22,23)(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
InChI 键 |
YAMUBYIKSYFVRX-ZOQUXTDFSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


